molecular formula C23H29N3O2 B4509723 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

カタログ番号: B4509723
分子量: 379.5 g/mol
InChIキー: FCDAFFIEQAUCNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex synthetic compound featuring a cyclohepta[c]pyridazin-3-one core structure coupled with a 4-benzylpiperidine moiety through a 2-oxoethyl linker. This molecular architecture suggests significant potential for central nervous system (CNS) targeting, given the known pharmacological relevance of both piperidine derivatives in neuromodulation and pyridazinone analogs in various receptor interactions. The compound's structural complexity indicates possible activity at neurological receptors, though its specific binding affinities require further characterization. Researchers may employ this chemical entity in exploratory neuropharmacology studies, mechanism of action investigations for novel therapeutic targets, or as a synthetic intermediate for developing more selective receptor ligands. The incorporation of multiple cyclic systems within its scaffold presents opportunities for studying molecular recognition patterns and structure-activity relationships in medicinal chemistry programs. This compound is provided exclusively for research purposes in laboratory settings.

特性

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-22-16-20-9-5-2-6-10-21(20)24-26(22)17-23(28)25-13-11-19(12-14-25)15-18-7-3-1-4-8-18/h1,3-4,7-8,16,19H,2,5-6,9-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDAFFIEQAUCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyridazinone derivatives typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one, a common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of Lewis acids or other catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyridazinone derivatives, including 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one, typically employs scalable synthetic routes that ensure high yield and purity. These methods often involve multi-step synthesis with intermediate purification steps to achieve the desired product .

化学反応の分析

Cyclization and Ring-Formation Reactions

The cycloheptapyridazinone core is typically synthesized via cyclization reactions involving hydrazine derivatives. Key steps include:

  • Hydrazine-mediated cyclocondensation : Reaction of α,β-unsaturated ketones with hydrazine hydrate under acidic conditions forms the pyridazinone ring.

  • Lactamization : The ketone group in the cycloheptane ring participates in intramolecular lactamization under basic conditions, stabilizing the fused bicyclic structure.

Example protocol (adapted from):

Reaction ComponentCondition/ReagentOutcome
α,β-Unsaturated ketoneHydrazine hydrate, HClPyridazinone ring formation
Cycloheptane intermediateKOH, refluxLactamization to stabilize core

Nucleophilic Substitution at the Piperidine Moiety

The 4-benzylpiperidine group undergoes nucleophilic substitution, particularly at the benzyl position:

  • Benzyl deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, exposing the piperidine nitrogen for further alkylation or acylation .

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) in dichloromethane yields sulfonamide derivatives.

Comparative reactivity :

ReactionReagentYield (%)Reference
Benzyl deprotectionH₂, Pd-C, EtOH85–92
SulfonylationArSO₂Cl, DCM, Et₃N70–78

Functionalization of the Oxoethyl Group

The 2-oxoethyl bridge participates in:

  • Amide hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding a carboxylic acid derivative.

  • Grignard addition : Reaction with organomagnesium reagents adds alkyl/aryl groups to the ketone, modifying the side chain .

Mechanistic pathway :

  • Hydrolysis :

    • RCONHR’+H2OH+/OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

  • Grignard addition :

    • RCO+R”MgXRC(O)R”H2ORCH(OH)R”\text{RCO} + \text{R''MgX} \rightarrow \text{RC(O)R''} \xrightarrow{\text{H}_2\text{O}} \text{RCH(OH)R''}

Heterocyclic Rearrangements

The pyridazinone ring undergoes tautomerization and ring-expansion reactions:

  • Lactam-lactim tautomerism : The keto-enol equilibrium influences reactivity, enabling electrophilic substitution at the α-carbon .

  • Ring expansion : Treatment with HNO₂ or diazomethane introduces nitrogen or methyl groups, respectively, into adjacent positions .

Key observations :

  • Tautomerization stabilizes the enol form in polar aprotic solvents (e.g., DMSO).

  • Ring expansion yields bicyclic derivatives with modified pharmacological profiles.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

  • Suzuki-Miyaura : The brominated pyridazinone intermediate reacts with arylboronic acids to form biaryl systems .

  • Buchwald-Hartwig amination : Introduces amine substituents at the pyridazinone C-6 position .

Optimized conditions :

Reaction TypeCatalyst SystemYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF65–75
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃60–68

Oxidation and Reduction Pathways

  • Ketone reduction : NaBH₄ or LiAlH₄ reduces the cycloheptapyridazinone ketone to a secondary alcohol.

  • Piperidine oxidation : MnO₂ oxidizes the piperidine nitrogen to a nitro group, altering electronic properties.

ReactionReagentProduct
Ketone reductionNaBH₄, MeOHSecondary alcohol
N-OxidationmCPBA, CH₂Cl₂Piperidine N-oxide

Comparative Analysis with Structural Analogs

The 4-benzylpiperidine and pyridazinone motifs are shared with compounds in and. Key distinctions include:

FeatureTarget CompoundAnalog
Piperidine substitution 4-Benzyl4-Methylphenyl
Pyridazinone position C-3 fusedC-2 fused
Bioactivity Serotonin receptor modulationCOX-2 inhibition

科学的研究の応用

作用機序

The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the derivative used .

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Features
Target Compound Cyclohepta[c]pyridazin-3-one 2-[2-(4-benzylpiperidino)-2-oxoethyl] Seven-membered cycloheptane ring; benzylpiperidine enhances lipophilicity and potential CNS activity
2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile (1a) Cyclohepta[b]pyridine 3-carbonitrile Smaller pyridine core; lacks pyridazinone and piperidine groups; nitrile group may influence reactivity
2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one Pyridazinone 4-chlorobenzyl, 2-methoxyphenyl Smaller aromatic substituents; chlorophenyl and methoxy groups may enhance antimicrobial activity
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one Pyrido-oxazinone Oxygen atom in oxazinone ring Oxygen-containing ring alters electronic properties; potential for diverse medicinal applications
8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride Pyridopyrimidinone Fluorobenzyl, piperidinyl Fluorine atom improves metabolic stability; piperidine enhances binding to amine receptors

生物活性

The compound 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a novel piperidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure

The molecular formula of the compound is C31H41N3O6C_{31}H_{41}N_3O_6. Its structural complexity suggests a variety of potential interactions with biological targets, particularly in neurological and cancer-related pathways.

Antitumor Activity

Recent studies indicate that compounds structurally similar to 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one exhibit significant antitumor properties. For instance, compounds with piperidine moieties have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715Apoptosis
Compound BHeLa10Cell cycle arrest
Target CompoundA54912ERK pathway inhibition

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems. Studies have demonstrated that piperidine derivatives can enhance dopaminergic activity and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

Compounds related to the target structure have also shown antimicrobial properties. For example, derivatives have been evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating significant inhibition compared to standard antibiotics.

The mechanisms underlying the biological activities of the compound are multifaceted:

  • Cell Signaling Pathways : The compound may interact with key signaling pathways such as the MAPK/ERK pathway, influencing cell survival and proliferation.
  • Receptor Binding : The piperidine structure allows for interaction with various receptors (e.g., dopamine receptors), which may account for both neuroprotective and antitumor effects.
  • Enzyme Inhibition : Some studies suggest that similar compounds inhibit enzymes involved in cancer progression or microbial resistance.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that the target compound significantly reduced the viability of cancer cells while sparing normal cells.
  • Animal Models : In vivo studies using mouse models showed that administration of the compound led to reduced tumor sizes and improved survival rates compared to controls.

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of dihydropyridazinone derivatives with benzylpiperidine intermediates under controlled conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are often used to stabilize intermediates .
  • Reaction time : Extended reaction times (e.g., overnight) improve cyclization efficiency, as seen in analogous dihydropyridazinone syntheses .
  • Purification : Column chromatography with silica gel or recrystallization in ethanol (90%) ensures ≥99% purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Analysis : 1H^1H and 13C^{13}C NMR identify hydrogen and carbon environments, with characteristic shifts for the cycloheptane and pyridazinone moieties (e.g., 2.5–3.5 ppm for cycloheptane hydrogens) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ ion) with <5 ppm deviation from theoretical values .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity and detects impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on hydrogen bonding with the pyridazinone ring and hydrophobic interactions with the benzylpiperidine group .
  • MD Simulations : Molecular dynamics (GROMACS) over 100 ns assess stability of ligand-receptor complexes, analyzing root-mean-square deviation (RMSD) to validate binding modes .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., assay conditions) .
  • Dose-Response Replication : Redetermine activity under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables .

Q. How to design long-term ecotoxicological studies for this compound?

  • Methodological Answer :
  • Experimental Design : Use randomized block designs with split plots to assess environmental fate (e.g., biodegradation in soil/water) and chronic toxicity in model organisms (e.g., Daphnia magna) over multiple generations .
  • Analytical Monitoring : LC-MS/MS quantifies residual compound levels, while GC-MS detects degradation byproducts (e.g., nitro derivatives) .

Q. What theoretical frameworks guide the optimization of its stability under varying storage conditions?

  • Methodological Answer :
  • QSPR Modeling : Quantitative structure-property relationship models predict degradation pathways (e.g., hydrolysis of the oxoethyl group) based on topological polar surface area (TPSA) and logP values .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-UV, aligning with ICH Q1A guidelines .

Q. How to address challenges in extrapolating in vitro activity to in vivo efficacy?

  • Methodological Answer :
  • PK/PD Modeling : Integrate pharmacokinetic parameters (e.g., plasma half-life from rat studies) with pharmacodynamic data to predict effective doses .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C^{14}C) and track biodistribution using autoradiography or PET imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。